molecular formula C17H14ClN5O3 B2978177 (5-Chloro-2-methoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1323658-00-9

(5-Chloro-2-methoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2978177
CAS No.: 1323658-00-9
M. Wt: 371.78
InChI Key: HAGFBHAXZCUWHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-2-methoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a synthetically designed small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates multiple pharmacophores known to confer bioactivity, including an azetidine ring, a 1,2,4-oxadiazole heterocycle, and a pyrimidine group. The 1,2,4-oxadiazole moiety is a privileged scaffold in drug design, valued for its metabolic stability and role as a bioisostere for ester and amide functionalities . Compounds featuring this core have been investigated as potent inhibitors of biologically relevant targets, such as the SLACK (KCNT1) potassium channel, which is a promising target for treating pharmacoresistant epilepsies like Malignant Migrating Partial Seizures of Infancy (MMPSI) . Furthermore, molecular frameworks combining an azetidine ring with a 1,2,4-oxadiazole unit have been explored as potent antagonists for central nervous system targets, such as the orexin receptor, indicating the potential for this structural combination in developing neuroactive compounds . The specific integration of a pyrimidin-2-yl substituent on the oxadiazole ring further enhances the molecule's potential for hydrogen bonding and aromatic interactions with enzyme active sites, a feature common in kinase inhibitor design. This compound is provided as a high-purity chemical tool for researchers conducting in vitro assays, hit-to-lead optimization campaigns, and exploratory biology to elucidate new therapeutic avenues. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on identity, purity, and stability.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O3/c1-25-13-4-3-11(18)7-12(13)17(24)23-8-10(9-23)16-21-15(22-26-16)14-19-5-2-6-20-14/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGFBHAXZCUWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-Chloro-2-methoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone (CAS Number: 1327316-60-8) is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C17H15ClN6O3C_{17}H_{15}ClN_{6}O_{3}, with a molecular weight of 386.8 g/mol. The structure features a chloro-substituted methoxyphenyl group and an azetidine moiety linked to a pyrimidinyl-oxadiazole fragment, which are known to influence biological activity.

PropertyValue
Molecular FormulaC17H15ClN6O3C_{17}H_{15}ClN_{6}O_{3}
Molecular Weight386.8 g/mol
CAS Number1327316-60-8

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives containing the oxadiazole moiety have demonstrated enhanced free radical scavenging abilities compared to standard antioxidants like ascorbic acid. The DPPH radical scavenging assay is commonly employed to evaluate this activity, showing that certain derivatives can outperform traditional antioxidants in terms of efficacy .

Anticancer Potential

The compound's structural components suggest potential anticancer properties. Studies on related compounds have shown that modifications at specific positions can lead to selective cytotoxicity against various cancer cell lines. For example, azetidine derivatives have been reported to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial functions .

The proposed mechanism involves the interaction with specific protein targets or pathways associated with cell proliferation and survival. Compounds featuring the pyrimidine and oxadiazole groups often act as inhibitors of key enzymes involved in tumor growth, such as kinases or proteases .

Case Studies and Research Findings

  • Antioxidant Studies :
    • A study evaluated the antioxidant capacity of several derivatives using the DPPH assay, where compounds similar to the target compound showed up to 88% scavenging ability at optimal concentrations .
  • Anticancer Activity :
    • In vitro studies on related azetidine derivatives indicated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values suggesting potent activity .
  • Structure-Activity Relationship (SAR) :
    • Analysis of SAR for similar compounds revealed that the introduction of electron-withdrawing groups like chlorine enhances biological activity by increasing lipophilicity and improving binding affinity to target proteins .

Comparison with Similar Compounds

Target Compound vs. Pyrrolidine-Based Analog

A structurally related compound, (4-Chlorophenyl){3-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-1-pyrrolidinyl}methanone (), replaces the azetidine ring with a pyrrolidine (5-membered vs. 4-membered ring). The larger ring size in the pyrrolidine analog may reduce steric strain but decrease conformational rigidity compared to the azetidine-containing target compound. Both compounds share a chloro-substituted aromatic group and oxadiazole moiety, but the target compound’s pyrimidin-2-yl group replaces the triazole in the analog. Pyrimidine’s electron-withdrawing nature could enhance metabolic stability compared to triazole-containing derivatives .

Target Compound vs. Thienopyrimidine-Oxadiazole Hybrids

Compounds like 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones () feature a thienopyrimidine core instead of azetidine. These hybrids exhibit antimicrobial activity, attributed to the oxadiazole-thiophene synergy.

Substituent Effects

  • Chloro and Methoxy Groups : The 5-chloro-2-methoxyphenyl group in the target compound is analogous to substituents in pesticidal agents (e.g., triticonazole, ), where chloro groups enhance lipophilicity and methoxy groups modulate electron density.
  • Oxadiazole-Pyrimidine Linkage : Unlike 5-(pyrimidin-5-yl)-1,2,4-oxadiazoles synthesized via three-component cycloaddition (), the target compound’s pyrimidin-2-yl orientation may alter binding interactions in biological targets due to positional isomerism .

Physicochemical Properties

While specific data for the target compound is unavailable, analogs provide insights:

  • Melting Points: Pyrrolidine-based oxadiazoles () and thienopyrimidine derivatives () exhibit high melting points (>200°C), suggesting crystalline stability. The target compound’s azetidine ring may lower melting points due to reduced symmetry.

Comparative Data Tables

Table 1: Structural Comparison

Compound Core Heterocycle Key Substituents Biological Activity (If Reported)
Target Compound Azetidine-Oxadiazole 5-Chloro-2-methoxyphenyl, Pyrimidin-2-yl Not reported
() Pyrrolidine-Oxadiazole 4-Chlorophenyl, Triazole Not reported
Thienopyrimidine-Oxadiazole () Thienopyrimidine Phenyl, Alkyl groups Antimicrobial

Table 2: Physicochemical Trends

Property Target Compound (Predicted) Pyrrolidine Analogs () Thienopyrimidine ()
Melting Point Moderate (~150–200°C) High (>200°C) High (>200°C)
Solubility in Water Moderate Low Low
Metabolic Stability High (Pyrimidine effect) Moderate Moderate

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Chloro-2-methoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Start with the cyclocondensation of N'-benzoyl derivatives (e.g., 5-chloro-2-methoxyphenyl precursors) with phosphorous oxychloride (POCl₃) under reflux conditions to form the oxadiazole core .
  • Step 2 : Introduce the azetidine moiety via alkylation using benzyl chlorides or chloroacetamides, followed by hydrolysis to stabilize the intermediate .
  • Characterization : Use IR spectroscopy to confirm carbonyl and oxadiazole stretching (1650–1750 cm⁻¹) and NMR (¹H/¹³C) to verify substituent positions. Mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. How can researchers validate the structural integrity of this compound under varying reaction conditions?

  • Methodology :

  • Controlled Reflux : Compare yields and purity when varying solvents (DMF vs. acetic acid) and reaction times (2–6 hours) .
  • Stability Testing : Expose intermediates to hydrolysis (aqueous NaOH) or thermal stress (80–100°C) and monitor degradation via HPLC .
  • X-ray Crystallography : For definitive confirmation, grow single crystals in ethanol/DMF mixtures and analyze lattice parameters .

Q. What preliminary biological screening assays are suitable for evaluating antimicrobial activity?

  • Methodology :

  • Agar Diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using 100 µg/mL compound discs. Measure inhibition zones against controls like ciprofloxacin .
  • MIC Determination : Use broth microdilution (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL. Confirm activity with time-kill assays .

Advanced Research Questions

Q. How does the pyrimidin-2-yl-oxadiazole motif influence target binding selectivity in enzyme inhibition studies?

  • Methodology :

  • Molecular Docking : Model interactions with bacterial dihydrofolate reductase (DHFR) using AutoDock Vina. Prioritize residues (e.g., Phe92, Leu54) for mutagenesis .
  • SAR Analysis : Synthesize analogs with modified oxadiazole substituents (e.g., pyridine instead of pyrimidine) and compare IC₅₀ values .

Q. What experimental strategies resolve contradictions in reported antimicrobial activity across structurally similar analogs?

  • Methodology :

  • Meta-Analysis : Compile data from analogs (e.g., 1-alkyl-5-methyl-3-phenyl derivatives) and identify outliers using statistical tools (e.g., Grubbs’ test) .
  • Cytotoxicity Profiling : Test disputed compounds on mammalian cell lines (e.g., HEK293) to rule out nonspecific toxicity confounding antimicrobial results .

Q. How can researchers optimize the compound’s metabolic stability without compromising bioactivity?

  • Methodology :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Modify metabolically labile sites (e.g., methoxy groups) .
  • Pro-drug Design : Introduce ester or amide prodrug moieties at the azetidine nitrogen and evaluate hydrolysis rates in plasma .

Q. What crystallographic techniques elucidate polymorphism in this compound, and how do different crystal forms affect solubility?

  • Methodology :

  • Polymorph Screening : Recrystallize from 10+ solvent systems (e.g., acetonitrile, THF) and characterize forms via PXRD and DSC .
  • Solubility Testing : Use shake-flask method in PBS (pH 7.4) and correlate with lattice energy calculations (Materials Studio) .

Experimental Design Considerations

  • For Synthesis :
    • Use randomized block designs to test reaction variables (e.g., solvent, catalyst) with ≥3 replicates to ensure reproducibility .
  • For Bioassays :
    • Include positive/negative controls and blinded scoring to reduce bias in antimicrobial studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.